molecular formula C17H20N2O4 B12519488 N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine CAS No. 651714-92-0

N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine

Cat. No.: B12519488
CAS No.: 651714-92-0
M. Wt: 316.35 g/mol
InChI Key: HWCGMRMXLGSNOK-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine is a substituted glycine derivative featuring dual aromatic moieties: a 2,4-dimethoxybenzyl group and a pyridin-2-ylmethyl group. The compound’s structure combines electron-donating methoxy groups with a heteroaromatic pyridine ring, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

CAS No.

651714-92-0

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-(pyridin-2-ylmethyl)amino]acetic acid

InChI

InChI=1S/C17H20N2O4/c1-22-15-7-6-13(16(9-15)23-2)10-19(12-17(20)21)11-14-5-3-4-8-18-14/h3-9H,10-12H2,1-2H3,(H,20,21)

InChI Key

HWCGMRMXLGSNOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN(CC2=CC=CC=N2)CC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine typically involves the reaction of 2,4-dimethoxybenzyl chloride with pyridin-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with glycine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl or pyridinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine as an anticancer agent. It has been investigated for its ability to inhibit the c-Myc oncogene, which plays a crucial role in colorectal cancer development. The downregulation of c-Myc is associated with reduced tumor growth and progression .

Case Study: Colorectal Cancer
In vitro assays demonstrated that derivatives of this compound can significantly reduce cell viability in colorectal cancer cell lines. For instance, one study reported an IC50 value indicating potent cytotoxicity against specific cancer types .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds similar to this compound may act as selective agonists for serotonin receptor subtypes, which are implicated in mood regulation and anxiety disorders .

Case Study: Serotonin Receptor Agonism
A study focused on structure-activity relationships revealed that modifications to the compound could enhance selectivity for serotonin receptors over others, indicating its potential use in treating mood disorders .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and optimize the compound for better efficacy.

Findings:
Docking simulations indicated strong interactions with target proteins involved in key signaling pathways relevant to cancer and neurological disorders . This computational approach provides a foundation for further experimental validation.

Data Tables

Application Area Key Findings References
Anticancer ActivityInhibition of c-Myc; significant cytotoxicity in colorectal cancer cells
NeuropharmacologyPotential agonist for serotonin receptors; implications for mood disorders
Molecular DockingStrong binding affinities predicted; insights into mechanism of action

Mechanism of Action

The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, inducing conformational changes that modulate their activity. For example, it has been shown to activate calcium-sensing receptors, leading to enhanced taste perception .

Comparison with Similar Compounds

(a) N-Carbamoyl-N²-pyridin-2-ylglycinamide [11]

This compound replaces the dimethoxyphenylmethyl group with a carbamoyl moiety. The absence of methoxy substituents reduces lipophilicity compared to the target compound.

(b) N-(4-Biphenyl-4-yl-1,3-N-carbothioyl-N²-oxazol-2-yl)-N²-pyridine-2-ylglyciamide [12]

Incorporating a biphenyl-carbothioyl-oxazole system, this analog introduces sulfur and nitrogen heterocycles. The thioamide group enhances metabolic stability but may reduce aqueous solubility relative to the target compound’s glycine backbone .

(c) N,N'-1,4-Dihydro-1,4-dihydropyridine-2,3-N²-pyridine-2-ylglyciamide [13–15]

These dihydropyridine derivatives feature a partially saturated pyridine ring, which could improve redox activity. However, the lack of methoxy groups likely diminishes their ability to engage in hydrogen bonding compared to the target compound .

Pyrimidine-Based Glycine Derivatives ()

Pyrimidine-containing analogs, such as N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (MW: 356.26) and N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (MW: 341.29), share structural motifs with the target compound but differ in their core heterocycles. Key distinctions include:

  • Electron-Withdrawing Groups : The trifluoromethyl and nitro substituents in these analogs increase electrophilicity, contrasting with the electron-donating methoxy groups in the target compound.
Property Target Compound Pyrimidine Analog (e.g., Catalog 208343)
Core Heterocycle Pyridine Pyrimidine
Key Substituents 2,4-Dimethoxy, pyridinyl Trifluoromethyl, methoxyphenyl
Molecular Weight (g/mol) ~330–340 (estimated) 341.29
Solubility Moderate (polar groups) Lower (trifluoromethyl reduces polarity)

Nitrophenyl and Dinitrophenyl Glycine Derivatives ()

N-(2,4-Dinitrophenyl)glycine (DNP-glycine) introduces strong electron-withdrawing nitro groups, which drastically alter electronic properties compared to the target compound’s methoxy substituents. DNP-glycine is often used as a hapten in immunology due to its high antigenicity, whereas the target compound’s methoxy groups may favor interactions with enzymes or receptors requiring π-π stacking .

Chlorophenyl and Sulfonyl Derivatives ()

Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate incorporates chlorine and sulfonyl groups, enhancing electrophilicity and steric bulk. The methyl ester group in this compound contrasts with the free carboxylic acid in the target molecule, suggesting differences in metabolic pathways (e.g., ester hydrolysis vs. direct excretion) .

Fused-Ring Systems ()

N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine features a fused pyrano-pyridine ring system. The rigid, planar structure may enhance binding to flat enzymatic pockets compared to the target compound’s flexible benzyl-pyridinyl arms. However, the absence of methoxy groups limits its ability to participate in hydrogen-bonding networks .

Key Research Findings and Implications

  • Bioactivity : Pyridine and pyrimidine glycine derivatives often target enzymes like kinases or proteases. The target compound’s methoxy groups may enhance selectivity for oxidative environments (e.g., tumor tissues) .
  • Stability : Electron-donating methoxy groups in the target compound likely improve stability under acidic conditions compared to nitro or sulfonyl analogs .
  • Solubility vs. Permeability: The balance between polar (glycine, methoxy) and nonpolar (aromatic rings) groups in the target compound may optimize membrane permeability without sacrificing solubility, a common challenge in drug design .

Biological Activity

N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine, also known by its chemical synonyms and identifiers, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H25N3OC_{19}H_{25}N_{3}O with a molecular weight of 359.4 g/mol. It is characterized by the presence of a dimethoxyphenyl group and a pyridinyl group, which are significant for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. Specifically, the presence of the pyridine moiety suggests potential interactions with neurotransmitter receptors, particularly dopamine receptors. The dimethoxyphenyl group may enhance lipophilicity and receptor binding affinity.

Pharmacological Effects

  • Neuroprotective Properties : Compounds structurally related to this compound have shown neuroprotective effects in various studies. For example, D3 dopamine receptor agonists have been highlighted for their ability to protect dopaminergic neurons from degeneration in models of Parkinson's disease .
  • Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showcasing significant inhibitory concentrations (IC50 values) in the low micromolar range .
  • Antiviral Activity : Some compounds within the same chemical class have demonstrated antiviral properties against HIV and other viral pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antiviral potency .

Neuroprotective Effects

A study involving D3 receptor-selective agonists demonstrated their efficacy in protecting against neurodegeneration induced by neurotoxins such as MPTP in murine models. The results indicated that these compounds could significantly reduce neuronal loss and improve motor function .

Anticancer Research

In vitro assays revealed that certain derivatives of this compound exhibited IC50 values lower than 1 µM against cancer cell lines like U2OS and HeLa. These findings suggest potential for development into therapeutic agents for cancer treatment .

Data Summary

Activity Type Target IC50 Value (µM) Reference
NeuroprotectionDopaminergic neuronsNot specified
Anticancer (MCF-7)Breast cancer cells< 1
AntiviralHIVVariable

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